molecular formula C12H14N2O3 B179993 6,7-diethoxyquinazolin-4(3H)-one CAS No. 179246-15-2

6,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B179993
CAS No.: 179246-15-2
M. Wt: 234.25 g/mol
InChI Key: CAKNVIMJJNHQLR-UHFFFAOYSA-N
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Description

6,7-Diethoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 2-aminobenzoic acid with ethyl orthoformate under acidic conditions to form the quinazolinone core. Subsequent ethoxylation at the 6 and 7 positions can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline-4,6,7-trione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 2-position of the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-4,6,7-trione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various 2-substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-diethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxyquinazolin-4(3H)-one
  • 6,7-Diethoxy-2,4-quinazolinedione
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

Uniqueness

6,7-Diethoxyquinazolin-4(3H)-one is unique due to its specific ethoxy substitutions at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to other quinazolinone derivatives. These substitutions can enhance its solubility and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

6,7-diethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKNVIMJJNHQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469265
Record name 6,7-diethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-15-2
Record name 6,7-diethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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